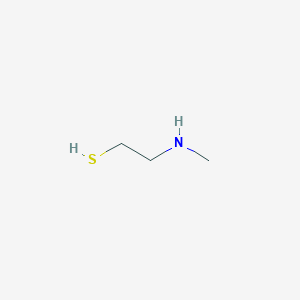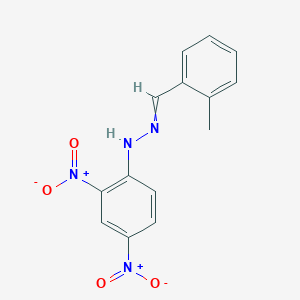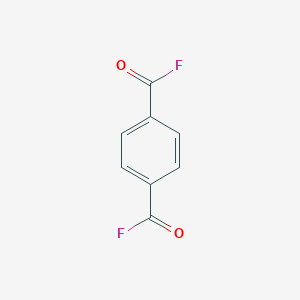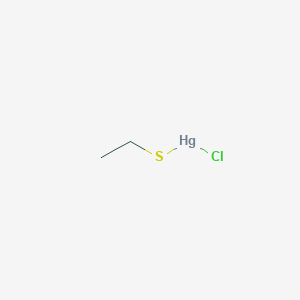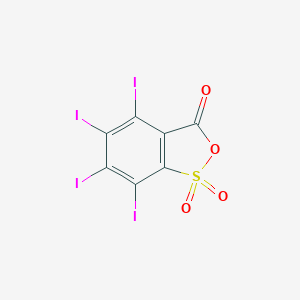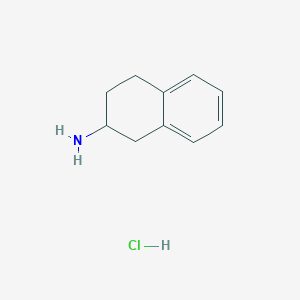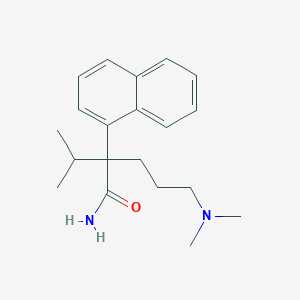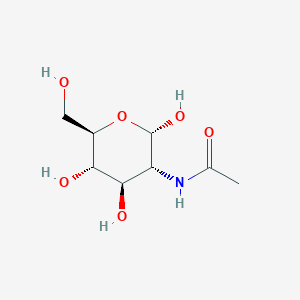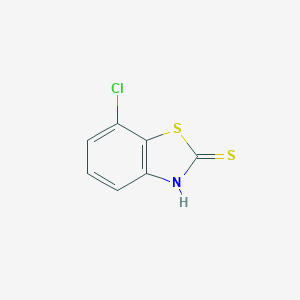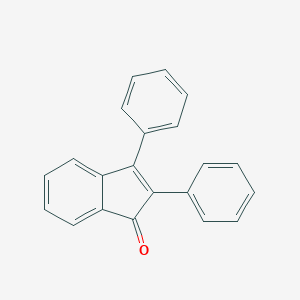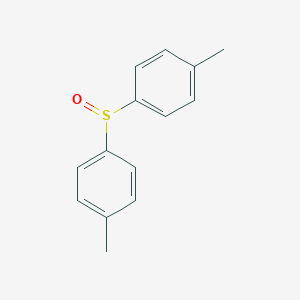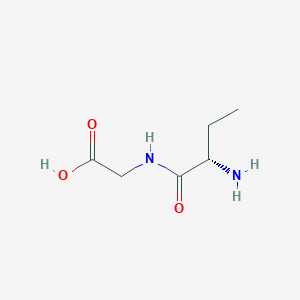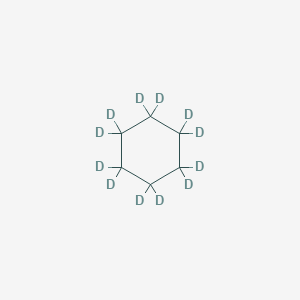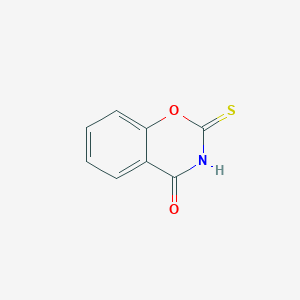
2-Sulfanylidene-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-1,3-benzoxazin-4-one, also known as Sulfasalazine, is a synthetic compound used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon into its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine has a long history of use in the treatment of IBD, and its mechanism of action has been extensively studied.
Mécanisme D'action
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by reducing inflammation in the colon. 2-Sulfanylidene-1,3-benzoxazin-4-onee is metabolized in the colon into its active form, 5-ASA and sulfapyridine. 5-ASA is thought to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Sulfapyridine is thought to have an immunosuppressive effect, which may also contribute to the anti-inflammatory action of sulfasalazine.
Effets Biochimiques Et Physiologiques
2-Sulfanylidene-1,3-benzoxazin-4-onee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). In addition, sulfasalazine has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the colon.
Avantages Et Limitations Des Expériences En Laboratoire
2-Sulfanylidene-1,3-benzoxazin-4-onee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied in both animals and humans. However, sulfasalazine does have some limitations. It is a prodrug that is metabolized in the colon, which can make it difficult to study its pharmacokinetics and pharmacodynamics. In addition, sulfasalazine has been shown to have a number of side effects, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for the study of sulfasalazine. One area of research is the development of new formulations of sulfasalazine that can improve its pharmacokinetics and pharmacodynamics. Another area of research is the identification of new targets for sulfasalazine, which may improve its efficacy in the treatment of IBD and other inflammatory conditions. Finally, there is a need for further studies to better understand the long-term effects of sulfasalazine, particularly in terms of its potential to increase the risk of cancer.
Méthodes De Synthèse
2-Sulfanylidene-1,3-benzoxazin-4-onee is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting compound is then purified by recrystallization.
Applications De Recherche Scientifique
2-Sulfanylidene-1,3-benzoxazin-4-onee has been extensively studied for its use in the treatment of IBD. It has been shown to be effective in reducing inflammation in the colon, and improving symptoms in patients with ulcerative colitis and Crohn's disease. In addition, sulfasalazine has been studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis.
Propriétés
Numéro CAS |
10021-35-9 |
|---|---|
Nom du produit |
2-Sulfanylidene-1,3-benzoxazin-4-one |
Formule moléculaire |
C8H5NO2S |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)11-8(12)9-7/h1-4H,(H,9,10,12) |
Clé InChI |
XCNLSOGMJQILRA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N=C(O2)S |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=S)O2 |
Autres numéros CAS |
10021-35-9 |
Synonymes |
2,3-Dihydro-1,3-benzoxazine-4H-2-thione-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



